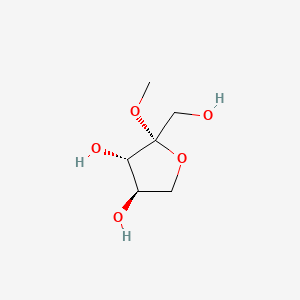
beta-D-threo-2-Pentulofuranoside, methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beta-D-threo-2-Pentulofuranoside, methyl: is a chemical compound with the molecular formula C6H12O5 It is a derivative of pentose sugars and is characterized by its furanose ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-D-threo-2-Pentulofuranoside, methyl typically involves the selective methylation of the hydroxyl group on the pentose sugar. One common method includes the use of methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable methods such as catalytic methylation. This process can be optimized for higher yields and purity by controlling reaction parameters like temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Beta-D-threo-2-Pentulofuranoside, methyl can undergo oxidation reactions to form corresponding lactones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alditols. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other functional groups. Reagents such as halides or sulfonates are often used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halides, sulfonates, often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Lactones, carboxylic acids.
Reduction: Alditols.
Substitution: Various substituted pentulofuranosides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Beta-D-threo-2-Pentulofuranoside, methyl is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in metabolic pathways. It can be used as a substrate in enzymatic reactions to study enzyme specificity and kinetics.
Medicine: There is ongoing research into the potential therapeutic applications of this compound. Its derivatives may have antiviral or antibacterial properties, making it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals. Its derivatives are also explored for use in biodegradable materials and as additives in food and cosmetics.
Mechanism of Action
The mechanism of action of beta-D-threo-2-Pentulofuranoside, methyl involves its interaction with specific molecular targets. In enzymatic reactions, it acts as a substrate, binding to the active site of the enzyme and undergoing transformation. The pathways involved may include glycosylation reactions, where the compound is incorporated into larger carbohydrate structures.
Comparison with Similar Compounds
- Alpha-D-threo-2-Pentulofuranoside, methyl
- Beta-D-threo-2-Pentulofuranoside, ethyl
- Beta-D-threo-2-Pentulofuranoside, propyl
Comparison: Beta-D-threo-2-Pentulofuranoside, methyl is unique due to its specific methylation at the hydroxyl group. This modification can influence its reactivity and interaction with other molecules. Compared to its ethyl and propyl analogs, the methyl derivative may exhibit different solubility and stability properties, making it more suitable for certain applications.
Properties
CAS No. |
53756-32-4 |
|---|---|
Molecular Formula |
C6H12O5 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2R,3S,4R)-2-(hydroxymethyl)-2-methoxyoxolane-3,4-diol |
InChI |
InChI=1S/C6H12O5/c1-10-6(3-7)5(9)4(8)2-11-6/h4-5,7-9H,2-3H2,1H3/t4-,5+,6-/m1/s1 |
InChI Key |
NYOMYVSBWQTWNT-NGJCXOISSA-N |
Isomeric SMILES |
CO[C@]1([C@H]([C@@H](CO1)O)O)CO |
Canonical SMILES |
COC1(C(C(CO1)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















